2-(piperidin-1-yl)cyclohexan-1-one hydrochloride 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 7583-60-0
VCID: VC2007500
InChI: InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H
SMILES: C1CCN(CC1)C2CCCCC2=O.Cl
Molecular Formula: C11H20ClNO
Molecular Weight: 217.73 g/mol

2-(piperidin-1-yl)cyclohexan-1-one hydrochloride

CAS No.: 7583-60-0

Cat. No.: VC2007500

Molecular Formula: C11H20ClNO

Molecular Weight: 217.73 g/mol

* For research use only. Not for human or veterinary use.

2-(piperidin-1-yl)cyclohexan-1-one hydrochloride - 7583-60-0

Specification

CAS No. 7583-60-0
Molecular Formula C11H20ClNO
Molecular Weight 217.73 g/mol
IUPAC Name 2-piperidin-1-ylcyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H
Standard InChI Key UHXUDNGJIZOHID-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CCCCC2=O.Cl
Canonical SMILES C1CCN(CC1)C2CCCCC2=O.Cl

Introduction

2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride is a synthetic organic compound with a molecular formula of C11H20ClNO\text{C}_{11}\text{H}_{20}\text{ClNO} and a molecular weight of 217.74 g/mol . It features a piperidine ring (a six-membered heterocycle with one nitrogen atom) attached to a cyclohexanone backbone, with the hydrochloride salt enhancing its solubility in aqueous solutions . This compound is primarily utilized in pharmaceutical research and chemical synthesis due to its structural and functional properties.

Synthesis and Reactivity

The compound is synthesized via a cyclization reaction between cyclohexanone and piperidine under reflux conditions, often with acid catalysts. Purification is achieved through crystallization or chromatography.

Key synthetic routes:

  • Route 1: Direct aminolysis of cyclohexanone derivatives with piperidine.

  • Route 2: Acid-catalyzed condensation followed by hydrochlorination .

Reactivity highlights:

  • Nucleophilic additions at the ketone group.

  • Salt formation with acids or bases due to the basic piperidine nitrogen .

Biological Activity and Research Applications

Neurological Research

The compound has been investigated as a dopamine receptor agonist, showing affinity for dopamine D2 and serotonin receptors. This suggests potential applications in:

  • Parkinson’s disease (motor function modulation).

  • Psychiatric disorders (reward pathway regulation).

Enzyme Inhibition Studies

Structurally related piperidine derivatives exhibit acetylcholinesterase (AChE) inhibition, implicating possible roles in Alzheimer’s disease therapeutics . While direct evidence for this compound is limited, its structural analogs demonstrate:

  • Competitive binding to AChE’s catalytic site .

  • Improved cognitive function in preclinical models .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
2-(Piperidin-1-yl)cyclohexan-1-one hydrochlorideC11H20ClNO\text{C}_{11}\text{H}_{20}\text{ClNO}Base structure with direct piperidine attachment
Pimeclone hydrochlorideC12H22ClNO\text{C}_{12}\text{H}_{22}\text{ClNO}Additional methyl group enhances lipophilicity
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-olC17H25NO\text{C}_{17}\text{H}_{25}\text{NO}Phenyl substitution increases receptor affinity

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